
10-(9H-Carbazol-3-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(9H-Carbazol-3-yl)-10H-phenoxazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both carbazole and phenoxazine moieties, which are known for their unique electronic and photophysical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9H-Carbazol-3-yl)-10H-phenoxazine typically involves the coupling of carbazole and phenoxazine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a carbazole boronic acid with a phenoxazine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
10-(9H-Carbazol-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
科学的研究の応用
10-(9H-Carbazol-3-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photonics: It is employed in the development of organic photovoltaic cells and other optoelectronic devices.
Medicinal Chemistry: The compound has shown potential as an anticancer agent and is being investigated for its ability to interact with DNA and proteins.
Polymer Chemistry: It is used in the synthesis of polymeric materials with enhanced electronic and optical properties.
作用機序
The mechanism of action of 10-(9H-Carbazol-3-yl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function . Additionally, it can bind to proteins through hydrogen bonding and van der Waals interactions, altering their conformation and activity . These interactions contribute to its biological activity, including its anticancer properties.
類似化合物との比較
10-(9H-Carbazol-3-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea: This compound also contains a carbazole moiety and has shown significant binding properties with protease enzymes.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds have both carbazole and thiadiazole moieties and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its combination of carbazole and phenoxazine moieties, which endow it with distinct electronic and photophysical properties, making it highly suitable for applications in organic electronics and photonics.
特性
分子式 |
C24H16N2O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
10-(9H-carbazol-3-yl)phenoxazine |
InChI |
InChI=1S/C24H16N2O/c1-2-8-19-17(7-1)18-15-16(13-14-20(18)25-19)26-21-9-3-5-11-23(21)27-24-12-6-4-10-22(24)26/h1-15,25H |
InChIキー |
AXZPPBSTJKEIKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
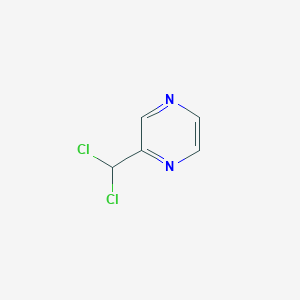

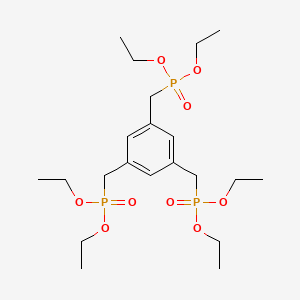
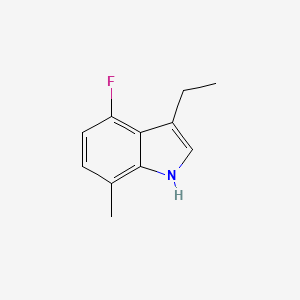
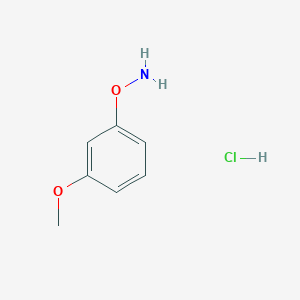
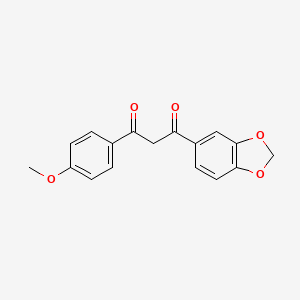
![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
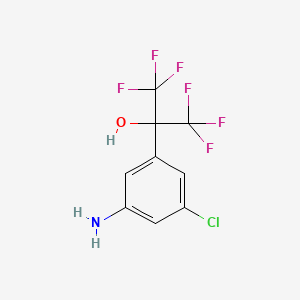
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
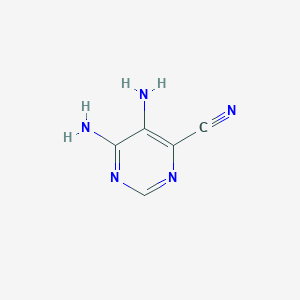
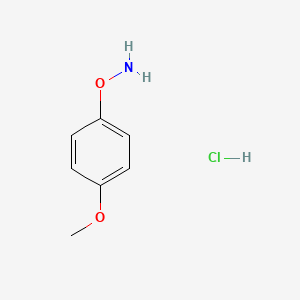
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
